

The Inhibitory Kinetics of BRL-42715: A Technical Guide

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Compound of Interest

Compound Name: BRL-42715

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This technical guide provides an in-depth analysis of the inhibitory kinetics of **BRL-42715**, a potent penem β -lactamase inhibitor. The document outlines its mechanism of action, summarizes key kinetic parameters against various β -lactamases, details the experimental protocols used for its characterization, and provides visual representations of its inhibitory pathway and experimental workflows.

Introduction to BRL-42715

BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful inhibitor of a wide array of bacterial β -lactamases.^{[1][2][3]} These enzymes are a primary cause of bacterial resistance to β -lactam antibiotics.^[4] **BRL-42715** demonstrates potent inhibition against plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated enzymes from a variety of bacterial species including *Enterobacter*, *Citrobacter*, and *Staphylococcus aureus*.^[1] Its efficacy is highlighted by its ability to significantly enhance the antibacterial activity of β -lactamase-susceptible antibiotics like amoxicillin at low concentrations.^{[1][3]}

Mechanism of Inhibition

BRL-42715 acts as an active-site-directed inactivator of serine β -lactamases (Classes A, C, and D).^{[4][5][6]} The inhibitory process involves the acylation of the active site serine residue, which is a common mechanism for β -lactam-based inhibitors. However, a key feature of **BRL-**

42715's action is the subsequent intramolecular rearrangement of the initial acyl-enzyme complex. This rearrangement leads to the formation of a stable, cyclic β -aminoacrylate-enzyme complex, specifically a dihydrothiazepine derivative.[4][7] This stable adduct effectively prevents the deacylation step, leading to potent and often irreversible inhibition.

Electrospray mass spectrometry has confirmed that the inhibitor binds stoichiometrically to the enzyme, with a mass increase corresponding to the molecular mass of **BRL-42715**, indicating that no fragmentation of the penem occurs during the reaction.[8][9] In contrast to its potent activity against serine β -lactamases, **BRL-42715** is hydrolyzed by Class B metallo- β -lactamases, which utilize a zinc ion in their active site.[5][7][10]



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Mechanism of **BRL-42715** Inhibition

Quantitative Inhibitory Kinetics

The potency of **BRL-42715** is reflected in its rapid inactivation of various β -lactamases and its low IC₅₀ values.

Table 1: Second-Order Rate Constants of Inactivation

β -Lactamase Source/Type	Second-Order Rate Constant ($\mu\text{M}^{-1}\cdot\text{s}^{-1}$)	Reference
Staphylococcus aureus	0.17 - 6.4 (range for various enzymes)	[8] [9]
Bacillus cereus I	0.17 - 6.4 (range for various enzymes)	[8] [9]
TEM	0.17 - 6.4 (range for various enzymes)	[8] [9]
Klebsiella pneumoniae K1	0.17 - 6.4 (range for various enzymes)	[8] [9]
Enterobacter cloacae P99	0.17 - 6.4 (range for various enzymes)	[8] [9]

Table 2: IC50 Values

β -Lactamase Source/Type	IC50 ($\mu\text{g/mL}$)	Reference
Broad range of β -lactamases	< 0.01	[1]
Shigella flexneri UCSF-129	0.0049	[11]
Cephalosporinases	< 0.004	[12]

Table 3: Stability of Inhibited Enzyme Complex

β -Lactamase Source/Type	Half-life for Regeneration of Free Enzyme	Reference
Klebsiella pneumoniae K1	5 minutes	[8] [9]
Staphylococcal enzyme	> 2 days	[8] [9]

Experimental Protocols

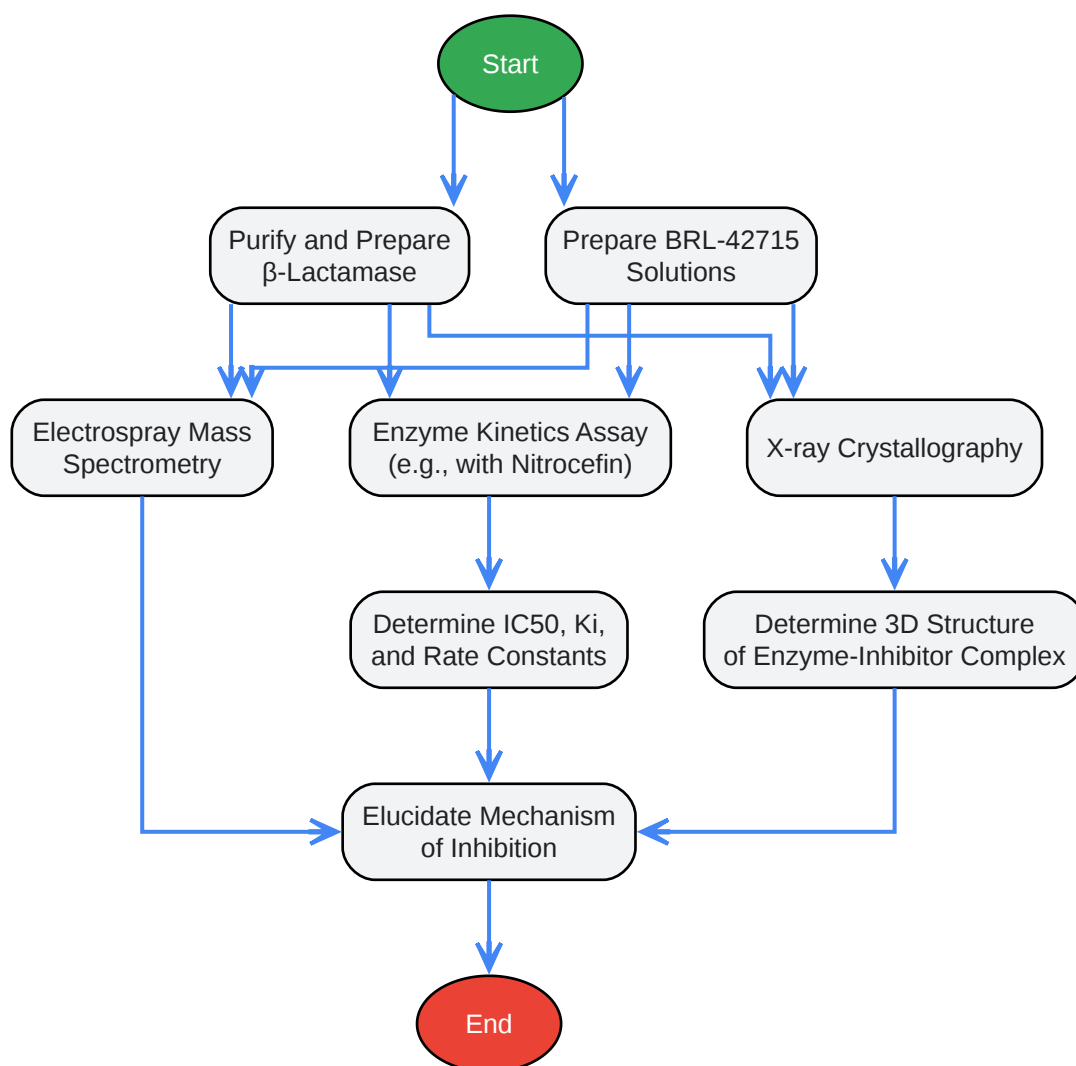
The characterization of **BRL-42715**'s inhibitory kinetics involves a combination of enzymatic assays, mass spectrometry, and structural biology techniques.

Enzyme Kinetics Assays

Objective: To determine the rate of enzyme inactivation and the concentration of inhibitor required for 50% inhibition (IC₅₀).

Methodology:

- Enzyme Preparation: Purified β -lactamase is prepared at a known concentration (e.g., 10 nM).
- Substrate Preparation: A chromogenic β -lactam substrate, such as nitrocefin, is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). Substrate concentrations are typically varied around the Michaelis constant (K_m) of the enzyme.
- Inhibitor Preparation: **BRL-42715** is dissolved in a suitable solvent and diluted to various concentrations.
- Assay Procedure:
 - The enzyme is pre-incubated with different concentrations of **BRL-42715** for a defined period.
 - The reaction is initiated by the addition of the substrate.
 - The rate of hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.
- Data Analysis: The initial rates of hydrolysis are plotted against the inhibitor concentration to determine the IC₅₀ value. Second-order rate constants are determined by analyzing the time-dependent inactivation of the enzyme at various inhibitor concentrations.



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Experimental Workflow for **BRL-42715** Characterization

Electrospray Mass Spectrometry (ESMS)

Objective: To determine the stoichiometry of inhibitor binding and to confirm the formation of a covalent adduct.

Methodology:

- Sample Preparation: The β-lactamase is incubated with an equimolar or slight excess of **BRL-42715**.

- **Mass Spectrometry Analysis:** The reaction mixture is introduced into an electrospray mass spectrometer.
- **Data Acquisition:** Mass spectra of the native enzyme and the enzyme-inhibitor complex are acquired.
- **Data Analysis:** The mass of the native enzyme is compared to the mass of the inhibited enzyme. A mass increase corresponding to the molecular weight of **BRL-42715** confirms the formation of a 1:1 covalent adduct.[\[8\]](#)[\[9\]](#)

X-ray Crystallography

Objective: To determine the three-dimensional structure of the **BRL-42715**-enzyme complex to visualize the binding mode and the conformation of the inactivated enzyme.

Methodology:

- **Crystallization:** Crystals of the β -lactamase are grown.
- **Soaking or Co-crystallization:** The crystals are either soaked in a solution containing **BRL-42715** or the enzyme is co-crystallized in the presence of the inhibitor.
- **Data Collection:** X-ray diffraction data are collected from the crystals at a synchrotron source.
- **Structure Determination and Refinement:** The diffraction data are processed to determine the electron density map, and the atomic model of the enzyme-inhibitor complex is built and refined.
- **Structural Analysis:** The final structure reveals the specific interactions between **BRL-42715** and the active site residues, confirming the formation of the dihydrothiazepine ring and its orientation within the active site.[\[4\]](#)

Conclusion

BRL-42715 is a highly effective, mechanism-based inhibitor of a broad spectrum of serine β -lactamases. Its potent inhibitory activity stems from the rapid acylation of the active site serine followed by an intramolecular rearrangement to form a highly stable dihydrothiazepine adduct. The comprehensive characterization of its inhibitory kinetics through a combination of

enzymatic assays, mass spectrometry, and X-ray crystallography provides a detailed understanding of its mechanism of action, which is crucial for the development of novel strategies to combat antibiotic resistance. The low IC₅₀ values and the long half-life of the inhibited complex underscore its potential as a component of combination therapies with β -lactam antibiotics.

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